Isouron

Description

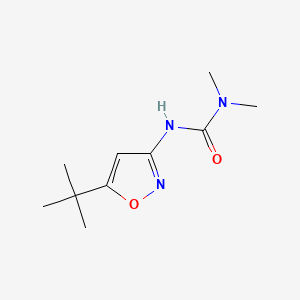

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)7-6-8(12-15-7)11-9(14)13(4)5/h6H,1-5H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLJHQLUZAKJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042079 | |

| Record name | Isouron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55861-78-4 | |

| Record name | Isouron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55861-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isouron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055861784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isouron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBG244KQOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isouron: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isouron, a substituted urea herbicide, effectively controls a broad spectrum of weeds by inhibiting photosynthesis. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis and evaluation of its herbicidal activity are also presented, supported by structured data and visual diagrams to facilitate understanding and further research in the fields of agrochemistry and drug development.

Chemical Identity and Structure

This compound is the common name for the chemical compound N′-[5-(1,1-dimethylethyl)-3-isoxazolyl]-N,N-dimethylurea. Its chemical structure is characterized by a dimethylurea group linked to a tert-butyl substituted isoxazole ring.

| Identifier | Value |

| IUPAC Name | 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea |

| CAS Number | 55861-78-4[1] |

| Molecular Formula | C₁₀H₁₇N₃O₂[1] |

| Molecular Weight | 211.26 g/mol [1] |

| Canonical SMILES | CN(C)C(=O)NC1=NOC(=C1)C(C)(C)C |

| InChI Key | JLLJHQLUZAKJFH-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior. A summary of its key properties is provided in the table below.

| Property | Value |

| Melting Point | 119-122 °C |

| Boiling Point | 350.95°C (estimated) |

| Water Solubility | 708 mg/L at 20 °C |

| logP (Octanol-Water Partition Coefficient) | 1.98 |

| Vapor Pressure | Data not available |

| pKa | 13.44 (predicted) |

| Density | 1.1288 g/cm³ (estimated) |

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound binds to the D1 protein, a core component of the PSII reaction center, at the QB binding site. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By blocking the binding of PQ, this compound interrupts the photosynthetic electron transport chain, which in turn halts the production of ATP and NADPH necessary for CO₂ fixation. This disruption leads to oxidative stress and ultimately cell death in the plant.

Metabolic Pathways

The biotransformation of this compound in different organisms is a key factor in its selectivity and environmental persistence. While specific pathways in plants and animals are not extensively detailed in the literature, studies on the related phenylurea herbicide, isoproturon, provide valuable insights. The primary metabolic reactions are expected to involve N-demethylation and hydroxylation.

Metabolism in Soil and Microorganisms

In soil, microbial degradation is the principal mechanism for this compound breakdown. The proposed pathway, by analogy with isoproturon, involves a stepwise N-demethylation of the dimethylurea side chain, followed by hydrolysis of the urea linkage and subsequent degradation of the aromatic ring.

Metabolism in Plants

In plants, metabolism is a key determinant of selectivity. Tolerant species can rapidly detoxify this compound through processes such as N-demethylation and hydroxylation, followed by conjugation with endogenous molecules like glucose.

Metabolism in Animals

In animals, this compound is expected to undergo similar metabolic transformations as in other organisms, primarily in the liver. The resulting metabolites are then conjugated and excreted. Studies on the related herbicide diuron in rats have shown inhibition of hepatic energy metabolism.[2]

Toxicological Profile

The toxicity of this compound has been evaluated in various organisms. The available data are summarized below.

| Toxicity Data | Value | Species |

| Acute Oral LD₅₀ | 630 mg/kg[3] | Rat[3] |

| Acute Dermal LD₅₀ | > 2000 mg/kg (for a similar substance) | Rat |

| Aquatic Toxicity (LC₅₀/EC₅₀) | Data not available for this compound. For the related herbicide Isoproturon: | |

| EC₅₀ (Algae, Phaeodactylum tricornutum) = 10 µg/L[1] | ||

| LC₅₀ (Fish, Oncorhynchus mykiss, 96h) = 18 mg/L[4] | ||

| EC₅₀ (Daphnia magna, 48h) = 1.4 - 15 mg/L |

This compound is classified as harmful if swallowed or inhaled.[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phenylurea herbicides involves the reaction of a substituted amine with a corresponding isocyanate. For this compound, this would involve the reaction of 3-amino-5-tert-butylisoxazole with dimethylcarbamoyl chloride in the presence of a base. A detailed, step-by-step protocol would require adaptation from similar syntheses reported in the chemical literature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in various matrices can be achieved using reverse-phase HPLC with UV detection. The following is a general protocol that can be adapted and validated for specific applications.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 240 nm

Herbicidal Activity Assay: Photosystem II Inhibition

The inhibitory effect of this compound on PSII can be quantified by measuring the inhibition of the Hill reaction in isolated chloroplasts or thylakoid membranes. This assay measures the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Protocol Outline:

-

Isolation of Thylakoid Membranes: Isolate thylakoids from a suitable plant source (e.g., spinach) using differential centrifugation.

-

Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the thylakoid suspension, the artificial electron acceptor (DCPIP), and varying concentrations of this compound.

-

Hill Reaction Measurement: Expose the reaction mixtures to a light source and monitor the decrease in absorbance of DCPIP over time at approximately 600 nm.

-

Data Analysis: Calculate the rate of DCPIP reduction for each this compound concentration and determine the I₅₀ value (the concentration of this compound that causes 50% inhibition of the Hill reaction).

Conclusion

This compound is a potent herbicide that acts by inhibiting photosynthetic electron transport in Photosystem II. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, metabolic fate, and toxicological effects. The included experimental protocols offer a foundation for further research and development in the fields of agrochemistry and environmental science. A thorough understanding of these aspects is essential for the responsible use of this compound and for the design of new, more selective and environmentally benign herbicides.

References

Isouron's Mechanism of Action as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isouron is a urea-based herbicide that effectively controls a variety of broadleaf and grassy weeds. Its primary mode of action is the potent and specific inhibition of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. By disrupting the photosynthetic electron transport chain, this compound deprives the plant of the energy and reducing power necessary for carbon fixation and ultimately leads to oxidative stress and cell death. This guide provides an in-depth technical overview of the molecular mechanism of this compound's inhibitory action on PSII, supported by comparative data from analogous urea herbicides, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Photosystem II

The photosynthetic electron transport chain involves two photosystems, PSII and PSI, which work in series to convert light energy into chemical energy in the form of ATP and NADPH. This compound specifically targets PSII, a multi-subunit complex that catalyzes the light-induced transfer of electrons from water to plastoquinone.

The core of this compound's mechanism lies in its ability to block the electron flow at the acceptor side of PSII. It achieves this by competitively binding to the Q_B binding niche on the D1 protein, one of the central reaction center proteins of PSII.[1][2][3] This binding site is normally occupied by plastoquinone (PQ), the native mobile electron carrier. By occupying this site, this compound physically prevents the binding of PQ, thereby interrupting the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B.[1][2]

This blockage has two major downstream consequences:

-

Inhibition of ATP and NADPH Synthesis: The cessation of electron flow halts the entire photosynthetic process, preventing the generation of a proton gradient across the thylakoid membrane (required for ATP synthesis) and the reduction of NADP+ to NADPH by PSI.[2] Without these energy and reducing equivalents, the plant cannot fix carbon dioxide to produce sugars for growth and metabolism.

-

Induction of Oxidative Stress: The blockage of electron transport leads to an over-reduced state of Q_A and the accumulation of highly reactive triplet chlorophyll and singlet oxygen species.[2][3] These reactive oxygen species (ROS) cause lipid peroxidation, protein damage, and membrane degradation, leading to rapid cellular damage and the characteristic symptoms of herbicide phytotoxicity, such as chlorosis and necrosis.[3]

The following diagram illustrates the inhibitory action of this compound on the photosynthetic electron transport chain within PSII.

Quantitative Analysis of PSII Inhibition

Table 1: Comparative IC50 Values for PSII Inhibiting Herbicides

| Herbicide | Chemical Class | Target Organism/System | Measured Endpoint | IC50 Value | Reference |

| Diuron | Phenylurea | Freshwater Biofilms | Photosynthesis Inhibition | 7 to 36 µg/L | [4] |

| Diuron | Tropical Benthic Microalgae | Photosynthesis & Growth | 16-33 nM | [1] | |

| Atrazine | Triazine | Tropical Benthic Microalgae | Photosynthesis & Growth | 130-620 nM | [1] |

| Isoproturon | Phenylurea | Freshwater Phytoplankton | Photosynthesis Inhibition | Not specified | [5][6][7] |

Note: The IC50 values can vary depending on the experimental conditions, target species, and the specific endpoint being measured.

Experimental Protocols for Studying this compound's Effect on PSII

The following protocols describe standard methods used to investigate the inhibitory effects of herbicides like this compound on PSII function.

Chlorophyll a Fluorescence Quenching Assay

This non-invasive technique is a rapid and sensitive method to assess the efficiency of PSII photochemistry. Inhibition of electron transport by this compound leads to a characteristic increase in chlorophyll fluorescence yield.

Objective: To determine the effect of this compound on the quantum efficiency of PSII.

Materials:

-

Intact leaves, algal cultures, or isolated thylakoid membranes

-

This compound stock solution (in an appropriate solvent like DMSO or ethanol)

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips or chamber

-

Assay buffer (for isolated thylakoids, e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl2, and NaCl)

Procedure:

-

Sample Preparation:

-

For intact leaves, dark-adapt the plant material for at least 20-30 minutes.

-

For algal cultures, concentrate the cells to a specific chlorophyll concentration.

-

For isolated thylakoids, suspend them in the assay buffer at a defined chlorophyll concentration.

-

-

This compound Treatment:

-

Prepare a dilution series of this compound in the assay buffer or culture medium.

-

Incubate the samples with different concentrations of this compound for a predetermined time. Include a solvent control.

-

-

Fluorescence Measurement:

-

Measure the minimal fluorescence (F_o) with a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (F_m) in the dark-adapted state.

-

Calculate the maximum quantum yield of PSII (F_v/F_m) where F_v = F_m - F_o.

-

In the presence of actinic light, measure the steady-state fluorescence (F_s) and the maximal fluorescence in the light-adapted state (F_m').

-

Calculate the effective quantum yield of PSII [Y(II)] = (F_m' - F_s) / F_m'.

-

-

Data Analysis:

-

Plot the F_v/F_m or Y(II) values against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

The following diagram outlines the workflow for a chlorophyll fluorescence quenching experiment.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen production, which is a direct measure of the overall activity of PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of oxygen evolution.

Materials:

-

Isolated thylakoid membranes or algal cells

-

This compound stock solution

-

Clark-type oxygen electrode or optode system

-

Light source with controlled intensity

-

Assay buffer with an artificial electron acceptor (e.g., DCBQ or ferricyanide)

Procedure:

-

System Calibration: Calibrate the oxygen electrode system with air-saturated and oxygen-depleted buffer.

-

Sample Preparation: Suspend the thylakoids or algal cells in the assay buffer containing the artificial electron acceptor in the reaction vessel of the oxygen electrode.

-

This compound Addition: Add different concentrations of this compound to the reaction vessel and incubate for a short period in the dark.

-

Measurement:

-

Record the baseline rate of oxygen consumption in the dark.

-

Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

-

-

Data Analysis:

-

Calculate the net rate of oxygen evolution for each this compound concentration.

-

Plot the percentage of inhibition of oxygen evolution against the this compound concentration to determine the IC50 value.

-

Thermoluminescence Measurement

Thermoluminescence is a sensitive technique that provides information about the charge recombination reactions within PSII. The binding of inhibitors like this compound alters the thermoluminescence glow curve.

Objective: To characterize the effect of this compound on the charge-pair recombination in PSII.

Materials:

-

Thylakoid membranes or leaf discs

-

This compound stock solution

-

Thermoluminescence apparatus

-

Cryogenic cooling system (e.g., liquid nitrogen)

-

Flash illumination source

Procedure:

-

Sample Preparation and Treatment: Incubate the samples with this compound as described in the previous protocols.

-

Excitation: Excite the sample with a short, saturating flash of light at a low temperature (e.g., 5°C).

-

Cooling: Rapidly cool the sample to a very low temperature (e.g., -80°C) to trap the charge-separated state.

-

Heating and Detection: Slowly heat the sample at a constant rate (e.g., 20°C/min) and measure the emitted light (luminescence) as a function of temperature.

-

Data Analysis:

-

Analyze the changes in the position and intensity of the thermoluminescence bands. The B-band, which arises from the S2/S3Q_B- recombination, is typically suppressed by PSII inhibitors, while the Q-band (from S2Q_A- recombination) may be enhanced.

-

Conclusion

This compound is a highly effective herbicide due to its specific and potent inhibition of Photosystem II. By competitively binding to the Q_B site on the D1 protein, it disrupts the photosynthetic electron transport chain, leading to the cessation of energy production and the generation of damaging reactive oxygen species. The experimental techniques outlined in this guide, particularly chlorophyll fluorescence analysis, provide robust and sensitive methods for studying the mechanism of action of this compound and for screening and developing new herbicidal compounds that target this critical photosynthetic process. Further research to obtain specific quantitative data for this compound would be beneficial for a more precise comparative analysis with other PSII inhibitors.

References

- 1. Comparative effects of herbicides on photosynthesis and growth of tropical estuarine microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

- 5. Effects of photosystem II inhibitors and their mixture on freshwater phytoplankton succession in outdoor mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mixture toxicity of three photosystem II inhibitors (atrazine, isoproturon, and diuron) toward photosynthesis of freshwater phytoplankton studied in outdoor mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea is a disubstituted urea derivative containing a 5-tert-butyl-1,2-oxazole moiety. This structural motif is of significant interest in medicinal chemistry, as isoxazole and urea functionalities are present in numerous bioactive molecules. The synthesis of this compound is a critical step for the exploration of new chemical entities with potential therapeutic applications. This guide outlines a reliable and efficient two-step synthetic route, commencing with the formation of the key intermediate, 3-amino-5-tert-butylisoxazole, followed by the construction of the dimethylurea functionality.

Synthetic Pathway Overview

The synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea is primarily achieved through a two-step process:

Step 1: Synthesis of 3-amino-5-tert-butylisoxazole. This initial step involves the cyclocondensation reaction of pivaloylacetonitrile with hydroxylamine to form the isoxazole ring.

Step 2: Urea Formation. The resulting 3-amino-5-tert-butylisoxazole is then reacted with N,N-dimethylcarbamoyl chloride to yield the final product.

Caption: Overall synthetic pathway for 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea.

Experimental Protocols

Step 1: Synthesis of 3-amino-5-tert-butylisoxazole

This procedure is adapted from established methods for the synthesis of 3-aminoisoxazole derivatives.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 3-amino-5-tert-butylisoxazole.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Pivaloylacetonitrile | C7H11NO | 125.17 |

| Hydroxylamine hydrochloride | NH2OH·HCl | 69.49 |

| Sodium hydroxide | NaOH | 40.00 |

| Ethanol | C2H5OH | 46.07 |

| Water | H2O | 18.02 |

| Diethyl ether | (C2H5)2O | 74.12 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivaloylacetonitrile (1.0 eq) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.

-

Slowly add the aqueous hydroxylamine solution to the ethanolic solution of pivaloylacetonitrile with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 3-amino-5-tert-butylisoxazole as a crystalline solid.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 70-85% |

| Melting Point | 85-88 °C |

| Appearance | White to off-white solid |

Step 2: Synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea

This procedure follows general methods for the synthesis of urea derivatives from primary amines.

Reaction Scheme:

Caption: Reaction scheme for the formation of the dimethylurea product.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 3-amino-5-tert-butylisoxazole | C7H12N2O | 140.18 |

| N,N-Dimethylcarbamoyl chloride | C3H6ClNO | 107.54 |

| Pyridine | C5H5N | 79.10 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 |

| Saturated sodium bicarbonate solution | NaHCO3(aq) | - |

| Brine | NaCl(aq) | - |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) to the solution with stirring.

-

Slowly add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 65-80% |

| Appearance | White solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.85 (s, 1H), 6.20 (s, 1H), 3.05 (s, 6H), 1.35 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 172.5, 160.1, 155.8, 95.2, 36.4, 32.1, 28.6 |

| MS (ESI+) m/z | 212.1 [M+H]⁺ |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea. The described two-step synthesis is robust and scalable, making it suitable for laboratory-scale preparation and further optimization for larger-scale production. The provided data and workflows are intended to facilitate the work of researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable chemical intermediate for the discovery of novel therapeutic agents.

Isouron Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a substituted urea herbicide primarily used for the control of broadleaf and grass weeds. Its efficacy and environmental fate are significantly influenced by its solubility in various media. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents. Due to a notable lack of publicly available quantitative data, this guide also furnishes a detailed experimental protocol for researchers to determine this compound's solubility in solvents of interest.

This compound: Chemical Properties

| Property | Value |

| IUPAC Name | 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea |

| CAS Number | 55861-78-4 |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 118-119 °C |

Solubility of this compound in Organic Solvents

The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine quantitative solubility in their solvents of interest.

| Solvent | CAS Number | Quantitative Solubility (at 20°C) | Notes |

| Acetonitrile | 75-05-8 | Data not available | This compound is commercially available as a solution in acetonitrile, indicating solubility.[1] |

| Methanol | 67-56-1 | Data not available | This compound is commercially available as a solution in methanol, indicating solubility. |

| Ethanol | 64-17-5 | Data not available | No data found. |

| Acetone | 67-64-1 | Data not available | No data found. |

| Dichloromethane | 75-09-2 | Data not available | No data found. |

| Ethyl Acetate | 141-78-6 | Data not available | No data found. |

| Dimethylformamide (DMF) | 68-12-2 | Data not available | No data found. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Data not available | No data found. |

Experimental Protocol: Determination of this compound Solubility

This section provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. The protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment

-

This compound (analytical standard, >98% purity)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 10 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with a suitable detector (e.g., NPD or MS).

2. Preparation of Standard Solutions

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Solubility Determination (Shake-Flask Method)

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent and temperature). The exact amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 20°C, 25°C, 30°C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the range of the calibration standards. The dilution factor must be accurately recorded.

4. Quantification of this compound

The concentration of this compound in the diluted, filtered solutions can be determined using either HPLC-UV or GC.

a) HPLC-UV Method

-

Column: A C18 reversed-phase column is typically suitable for urea herbicides.

-

Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where this compound has maximum absorbance (around 240-254 nm).

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations. Determine the concentration of this compound in the sample solutions from this curve, taking into account the dilution factor.

b) Gas Chromatography (GC) Method

-

Column: A capillary column with a suitable stationary phase (e.g., HP-5 or equivalent).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An optimized temperature program to ensure good separation and peak shape.

-

Detector: A Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be used for selective and sensitive detection of this compound.

-

Quantification: Similar to the HPLC method, use a calibration curve based on the peak areas of the standard solutions to determine the concentration in the samples, accounting for the dilution factor.

5. Calculation of Solubility

The solubility (S) of this compound is calculated using the following formula:

S (mg/mL) = C × DF

Where:

-

C is the concentration of this compound in the diluted sample as determined by HPLC or GC (mg/mL).

-

DF is the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

This compound's Mode of Action

Caption: this compound inhibits photosynthesis at Photosystem II, leading to weed death.

Conclusion

While quantitative data on the solubility of this compound in a wide range of organic solvents is currently limited in the public domain, this guide provides researchers with a robust experimental framework to generate this critical data in-house. The provided shake-flask protocol, coupled with standard analytical techniques such as HPLC or GC, allows for the accurate and reliable determination of this compound's solubility. Understanding the solubility of this compound is paramount for developing effective formulations, predicting its environmental behavior, and ensuring its safe and efficient use in agricultural applications.

References

Historical use of Isouron as a urea herbicide

An In-depth Technical Guide on the Historical Use of Isouron as a Urea Herbicide

Executive Summary

This compound is an obsolete synthetic herbicide belonging to the urea and oxazole chemical classes. Historically, it was utilized for the pre-emergent and post-emergent control of annual broadleaved weeds and some perennial grasses in crops such as sugarcane and pineapples, as well as on non-cropped land.[1][2] Its mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII), a common trait among urea-based herbicides.[1] Concerns regarding its environmental fate, including moderate persistence and potential for reproduction or development effects, have contributed to its discontinuation.[1] this compound is not approved for use as a plant protection agent in many jurisdictions, including the European Union and Great Britain.[1][3] This guide provides a technical overview of its chemical properties, mechanism of action, historical applications, and the experimental protocols used to evaluate its efficacy and mode of action.

Introduction

The development of synthetic herbicides in the mid-20th century revolutionized agriculture. Among these, the phenylurea herbicides, first introduced in the 1950s, became a critical tool for selective weed management. This compound (N'-[5-(1,1-dimethylethyl)-3-isoxazolyl]-N,N-dimethylurea) emerged within this class as a selective, systemic herbicide absorbed primarily through the roots.[4] It was valued for its effectiveness against a range of broadleaved and grassy weeds.[1] However, like many early herbicides, its use has been superseded by newer chemistries with more favorable environmental and toxicological profiles. Today, this compound is considered obsolete, but its study provides valuable insight into the development and mode of action of urea herbicides.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for understanding its environmental transport, fate, and formulation characteristics.

| Property | Value | Reference |

| IUPAC Name | 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea | [5][6] |

| CAS Registry No. | 55861-78-4 | [5][6] |

| Chemical Formula | C₁₀H₁₇N₃O₂ | [1][2] |

| Molecular Weight | 211.27 g/mol | [2] |

| Herbicide Class | Urea Herbicide; Oxazole Herbicide | [1] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H332 (Harmful if inhaled) | [3][5] |

Mechanism of Action

This compound is a potent inhibitor of photosynthesis. Its primary target is Photosystem II (PSII), a key protein complex within the thylakoid membranes of chloroplasts.

Like other urea herbicides such as Diuron and Isoproturon, this compound functions by blocking the electron transport chain.[1][7] It competitively binds to the Qв niche on the D1 protein of the PSII complex.[8] This binding site is normally occupied by plastoquinone, which acts as a mobile electron carrier. By occupying this site, this compound physically prevents the transfer of electrons from the primary quinone acceptor (Qᴀ) to the secondary quinone acceptor (Qв). This blockage halts the linear electron flow, which in turn stops the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation in the Calvin cycle.[8] The disruption ultimately leads to the generation of reactive oxygen species, causing rapid photo-oxidative damage to the cell and resulting in plant death.

Historical Applications and Efficacy

This compound was developed for selective weed control in specific agricultural systems. Its primary use was as a pre-emergent herbicide, targeting weeds before they emerged from the soil.

-

Primary Crops : The main applications for this compound were in sugarcane and pineapple cultivation.[1][2]

-

Target Weeds : It was effective against annual broadleaved weeds and some perennial grasses.[1]

-

Application : It was typically applied to the soil surface and required rainfall or irrigation to move it into the weed germination zone.

Quantitative data on the specific field efficacy and application rates for this compound are scarce in contemporary literature due to its obsolete status. However, research on related urea herbicides used in similar crops, such as diuron and amicarbazone in sugarcane, provides context for typical performance expectations. Efficacy is generally measured as the percentage of weed control compared to an untreated plot.

| Herbicide Class | Example Crop | Typical Application Rate (Active Ingredient) | Example Target Weed | Typical Efficacy (%) |

| Urea | Sugarcane | Data for this compound not available in recent literature. | Broadleaf Weeds, Grasses | Data for this compound not available in recent literature. |

| Triazolinone | Sugarcane | Amicarbazone: 500-800 g/ha | Billygoat weed (Ageratum spp.) | >90% |

| Urea | Cereals | Isoproturon: 0.75-1.0 kg/ha | Phalaris minor | 80-90% |

Note: The data for Amicarbazone and Isoproturon are provided for illustrative purposes to show typical data formats for pre-emergent herbicides.[1][9] Specific performance of this compound would have varied based on soil type, rainfall, and weed species.

Experimental Protocols

Evaluating the efficacy and mechanism of a herbicide like this compound involves both laboratory and field-based experiments. The following are detailed, generalized protocols representative of the methods used.

Protocol: Assessing Photosynthesis Inhibition via Chlorophyll Fluorescence

This laboratory protocol is used to determine the concentration of a herbicide that causes a 50% inhibition of PSII activity (EC₅₀). It relies on measuring changes in chlorophyll fluorescence, a sensitive indicator of photosynthetic health.

Objective: To quantify the inhibitory effect of this compound on PSII electron transport.

Materials:

-

Target plant species (e.g., spinach leaf discs, Elodea) or freshwater algae culture (Chlamydomonas reinhardtii).[10][11]

-

Pulse-Amplitude-Modulation (PAM) fluorometer.

-

This compound stock solution of known concentration.

-

Serial dilution materials.

-

Growth medium or buffer solution.

-

Dark adaptation chamber.

Methodology:

-

Preparation of Plant Material: Culture algae to a logarithmic growth phase or cut fresh leaf discs from a healthy, dark-adapted plant.

-

Herbicide Exposure: Prepare a serial dilution of this compound to create a range of treatment concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µg/L).

-

Incubation: Add the plant material to the respective herbicide concentrations and incubate for a defined period (e.g., 1-4 hours).[8]

-

Dark Adaptation: Before measurement, dark-adapt all samples for a minimum of 5-15 minutes to ensure all PSII reaction centers are "open".[12]

-

Fluorescence Measurement:

-

Measure F₀ (minimum fluorescence) with a weak measuring light.

-

Apply a short, saturating pulse of high-intensity light to measure Fₘ (maximum fluorescence).

-

Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) where Fᵥ = Fₘ - F₀.

-

-

Data Analysis:

-

Plot the Fᵥ/Fₘ values against the logarithm of the this compound concentration.

-

Use a dose-response model to calculate the EC₅₀ value, which represents the concentration at which photosynthetic efficiency is reduced by 50%.[8]

-

Protocol: Field Efficacy Trial for a Pre-Emergent Herbicide

This protocol outlines a standard method for evaluating the performance of a pre-emergent herbicide under real-world agricultural conditions.

Objective: To determine the efficacy of this compound in controlling target weeds and to assess crop safety.

Methodology:

-

Site Selection: Choose a field with a known and uniform history of the target weed infestation.[5] The soil type should be representative of the intended use area.

-

Experimental Design:

-

Herbicide Application:

-

Apply this compound at various rates (e.g., 1x and 2x the anticipated label rate) to determine the dose-response.[2]

-

Use a calibrated research plot sprayer with a boom and appropriate nozzles to ensure uniform application.[5]

-

Apply the herbicide to the soil surface before the crop and weeds emerge.[13][14] Record environmental conditions (temperature, wind speed, soil moisture) during application.[5]

-

-

Planting: Sow the crop (e.g., sugarcane) uniformly across all plots shortly after herbicide application.[5]

-

Data Collection and Assessment:

-

Weed Control: At set intervals (e.g., 28, 56, and 90 days after application), assess weed control. This can be done by counting the number of weeds per unit area (e.g., per m²) or through visual ratings on a scale of 0% (no control) to 100% (complete control).[5][13]

-

Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) at the same intervals, using a 0% (no injury) to 100% (crop death) scale.[2][13]

-

Yield: At the end of the growing season, harvest the crop from a central area of each plot and measure the yield.[2]

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the herbicide treatments and the untreated control.[4]

Environmental Fate and Regulatory Status

The long-term impact and regulatory acceptance of a herbicide are governed by its environmental fate and toxicology.

-

Environmental Fate : this compound is categorized as moderately persistent in the environment.[1] Like other soil-applied herbicides, its breakdown is influenced by factors such as microbial activity, soil type, temperature, and moisture. Its mobility in soil creates a potential risk for groundwater contamination, a concern that has been raised for other urea herbicides like isoproturon and linuron.[12][15]

-

Toxicology : It is classified as harmful if swallowed or inhaled.[5] A high alert for reproduction/developmental effects has been noted, although with a warning that significant data are missing.[1]

-

Regulatory Status : this compound is no longer an approved active substance for use in plant protection products in the European Union under Regulation (EC) No 1107/2009.[3][5] It is also not approved for use in Great Britain.[1] This status reflects a broader regulatory trend of phasing out older chemistries in favor of those with more comprehensive and favorable safety profiles.

Conclusion

This compound represents a chapter in the history of chemical weed control, specifically within the important class of urea herbicides. Its efficacy as a PSII inhibitor made it a useful tool for managing broadleaf and grassy weeds in crops like sugarcane. However, its moderate environmental persistence and an incomplete toxicological profile have led to its obsolescence and removal from major agricultural markets. The study of this compound and its analogs remains relevant for understanding herbicide-target site interactions, the evolution of weed resistance, and the critical importance of environmental fate in the lifecycle of agrochemicals. The experimental methods developed to test such compounds continue to form the basis of modern herbicide research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. peaceforageseed.ca [peaceforageseed.ca]

- 3. This compound | C10H17N3O2 | CID 41648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aggrowagronomy.com.au [aggrowagronomy.com.au]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Herbicide effect on the photodamage process of photosystem II: fourier transform infrared study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

- 9. hcpsl.com [hcpsl.com]

- 10. ableweb.org [ableweb.org]

- 11. Monoclonal anti-diuron antibodies prevent inhibition of photosynthesis by diuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Some Herbicides on Primary Photosynthesis in Malva moschata as a Prospective Plant for Agricultural Grass Mixtures [mdpi.com]

- 13. weedsmart.org.au [weedsmart.org.au]

- 14. advancedturf.com [advancedturf.com]

- 15. lsuagcenter.com [lsuagcenter.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isouron is a potent urea-based herbicide that effectively controls a broad spectrum of weeds. Its herbicidal activity stems from the specific inhibition of a critical process in plant photosynthesis. This technical guide provides an in-depth analysis of the primary biochemical target of this compound, detailing its mechanism of action, the specific binding site, and the downstream consequences for the plant. This document also outlines experimental protocols for assessing the inhibitory effects of compounds like this compound on its target and presents quantitative data for related inhibitors to serve as a benchmark.

Introduction

This compound is a selective herbicide used for the control of broadleaved and grass weeds.[1] Its mode of action is the disruption of the photosynthetic electron transport chain, a fundamental process for plant survival. Understanding the precise molecular target of this compound is crucial for the development of new herbicides, the management of herbicide resistance, and for assessing its environmental impact. This guide synthesizes the current knowledge on the primary biochemical target of this compound in plants.

The Primary Biochemical Target: Photosystem II

The primary biochemical target of this compound in plants is the Photosystem II (PSII) complex , a key component of the photosynthetic machinery located in the thylakoid membranes of chloroplasts.[1] Specifically, this compound inhibits the electron transport chain within PSII.[1]

PSII is responsible for the light-dependent reactions of photosynthesis, where light energy is converted into chemical energy. This process involves the oxidation of water, the release of oxygen, and the transfer of electrons to plastoquinone. The inhibition of this electron flow by this compound leads to a cascade of events that ultimately result in plant death.

The D1 Protein: The Specific Binding Site

Within the multi-subunit PSII complex, this compound specifically binds to the D1 protein , also known as the herbicide-binding protein or PsbA.[2] The D1 protein is a core component of the PSII reaction center and plays a crucial role in electron transfer.

This compound binds to the QB binding niche on the D1 protein.[3][4] This is the same binding site for the native plastoquinone (QB), which is the secondary quinone electron acceptor in PSII. By competitively binding to this site, this compound displaces plastoquinone and blocks the transfer of electrons from the primary quinone acceptor, QA, to QB.[5] This blockage of electron flow effectively halts the linear electron transport chain, leading to a buildup of reduced QA and the cessation of ATP and NADPH production required for carbon fixation.

Quantitative Analysis of Inhibition

| Herbicide | Target | Class | IC50 (M) | Plant Species |

| Diuron | D1 protein (PSII) | Urea | 7–8 × 10-8 | Pea |

Table 1: Inhibitory concentration (IC50) of the related herbicide diuron on photosystem II activity in pea thylakoid membranes.[6] The IC50 value represents the concentration of the herbicide required to inhibit 50% of the PSII electron transport activity.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on Photosystem II can be performed using various in vitro assays with isolated thylakoid membranes.

Isolation of Thylakoid Membranes

A common method for isolating functional thylakoid membranes from plant leaves (e.g., spinach or pea) involves the following steps:

-

Homogenization: Plant leaves are homogenized in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl2) to break open the cells and release chloroplasts.

-

Filtration: The homogenate is filtered through several layers of cheesecloth to remove large debris.

-

Centrifugation: The filtrate is centrifuged at a low speed to pellet the chloroplasts.

-

Osmotic Lysis: The chloroplast pellet is resuspended in a hypotonic buffer to lyse the chloroplasts and release the thylakoid membranes.

-

Washing and Resuspension: The thylakoids are washed and pelleted by centrifugation and finally resuspended in a suitable assay buffer.

Measurement of Photosystem II Electron Transport

The effect of this compound on PSII electron transport can be quantified by measuring the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

-

Reaction Mixture: A reaction mixture is prepared containing isolated thylakoid membranes, the assay buffer, and DCPIP.

-

Inhibitor Addition: Varying concentrations of this compound (or other inhibitors) are added to the reaction mixtures.

-

Illumination: The reaction is initiated by exposing the samples to a light source.

-

Spectrophotometric Measurement: The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Data Analysis: The rate of electron transport is calculated from the change in absorbance. The IC50 value is determined by plotting the inhibition of the electron transport rate against the logarithm of the inhibitor concentration.

Chlorophyll a Fluorescence Measurement

Chlorophyll a fluorescence is a non-invasive technique that provides detailed information about the status of PSII. The OJIP transient, a rapid fluorescence induction curve, is particularly sensitive to inhibitors of the QB binding site.

-

Sample Preparation: Plant leaves or isolated thylakoids are dark-adapted for a specific period (e.g., 15-30 minutes).

-

Inhibitor Treatment: Samples are treated with different concentrations of this compound.

-

Fluorescence Measurement: A pulse-amplitude-modulation (PAM) fluorometer is used to measure the OJIP fluorescence transient upon illumination with a saturating light pulse.

-

Parameter Analysis: Parameters derived from the OJIP curve, such as the variable fluorescence at the J-step (VJ), are used to quantify the inhibition of electron flow at the QA to QB step.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the photosynthetic electron transport chain, the site of this compound inhibition, and a general workflow for inhibitor analysis.

Caption: Photosynthetic electron transport chain and the site of this compound inhibition.

Caption: Experimental workflow for analyzing PSII inhibitors.

Conclusion

The primary biochemical target of this compound in plants is conclusively identified as the D1 protein of Photosystem II. By binding to the QB binding site, this compound competitively inhibits the binding of plastoquinone, thereby blocking photosynthetic electron transport. This disruption of a vital metabolic pathway leads to the accumulation of reactive oxygen species and ultimately, cell death. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of PSII inhibitors, which is essential for the discovery and development of new herbicidal compounds and for understanding the mechanisms of herbicide resistance.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Processing of D1 Protein: A Mysterious Process Carried Out in Thylakoid Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of photosynthetic electron transport by UV-A radiation targets the photosystem II complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The D-E region of the D1 protein is involved in multiple quinone and herbicide interactions in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Isouron: A Technical Chronicle of an Obsolete Herbicide's Journey from Discovery to Disuse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron, a substituted urea herbicide identified by the developmental code EL-187, emerged from the laboratories of Eli Lilly and Company as a selective agent for controlling broadleaf weeds and some grasses. Its mode of action, the inhibition of photosynthesis at photosystem II, placed it within a class of widely used herbicides. Despite its initial promise, this compound is now considered obsolete, with its use discontinued. This technical guide provides a comprehensive timeline of its discovery and development, detailing its synthesis, mechanism of action, and the available toxicological and environmental fate data. The information is presented to serve as a valuable resource for researchers in herbicide development, environmental science, and toxicology.

Discovery and Development Timeline

Early Development by Eli Lilly: this compound was developed by Eli Lilly and Company, indicated by its developmental code EL-187. The development of substituted urea herbicides began in earnest after World War II, suggesting this compound's origins likely trace back to the mid to late 20th century, a period of significant innovation in the agrochemical industry.[1]

Classification and Mechanism of Action: this compound is classified as a urea herbicide.[2] Its herbicidal activity stems from its ability to inhibit photosynthesis at photosystem II (PSII).[2] By blocking the electron transport chain in chloroplasts, it prevents the production of energy necessary for plant survival, leading to weed death.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental behavior and potential for off-target movement.

| Property | Value | Reference |

| Chemical Name | N'-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethylurea | [3] |

| CAS Number | 55861-78-4 | [3] |

| Molecular Formula | C10H17N3O2 | [3] |

| Molecular Weight | 211.26 g/mol | [3] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route, based on the synthesis of similar urea herbicides and the identified intermediate, is as follows:

-

Synthesis of the Isoxazole Intermediate: The isoxazole core can be synthesized from pivaloylacetonitrile.[4]

-

Urea Moiety Formation: The 3-amino-5-tert-butylisoxazole intermediate would then be reacted with an agent to introduce the dimethylurea group.

The following diagram illustrates a generalized workflow for the synthesis of a urea herbicide like this compound.

Mechanism of Action: Photosystem II Inhibition

This compound, like other urea herbicides, acts by disrupting the photosynthetic electron transport chain in the chloroplasts of susceptible plants.[2] Specifically, it binds to the D1 protein of photosystem II, blocking the binding of plastoquinone. This interruption halts the flow of electrons, preventing the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow also leads to the formation of reactive oxygen species, causing rapid cellular damage.

The following diagram illustrates the signaling pathway of this compound's inhibitory action on photosystem II.

Efficacy and Field Performance

Detailed quantitative data from original field trials for this compound are scarce in publicly accessible literature due to its age and obsolete status. However, analogue data from studies on Isoproturon, a structurally similar urea herbicide, can provide insights into the expected efficacy.

Field trials conducted on Isoproturon have demonstrated significant weed control efficiency. For example, in studies on blond psyllium, Isoproturon applied post-emergence at 0.625 kg/ha resulted in a 65.75% reduction in weed dry weight, and at 0.500 kg/ha , it significantly increased crop yield compared to the unweeded control. In wheat, the application of Isoproturon with a surfactant enhanced its efficacy, leading to lower weed dry weight and higher grain yield. These results suggest that this compound likely exhibited similar efficacy against a range of broadleaf weeds.

The following table summarizes efficacy data for the analogue herbicide, Isoproturon.

| Crop | Weed Type | Application Rate ( kg/ha ) | Application Timing | Weed Control Efficiency (%) | Reference |

| Blond Psyllium | Monocot & Dicot | 0.625 | Post-emergence | 65.75 | |

| Blond Psyllium | Monocot & Dicot | 0.625 | Pre-emergence | 63.64 | [5] |

| Wheat | Mixed | 1.0 (with surfactant) | Post-emergence | - (Effective) |

Table 2: Efficacy Data for the Analogue Herbicide Isoproturon.

Toxicology

The following table summarizes the available hazard information for this compound.

| Endpoint | Classification | Reference |

| Acute Oral Toxicity | Harmful if swallowed (H302) | [3] |

| Acute Inhalation Toxicity | Harmful if inhaled (H332) | [3] |

| Reproductive/Developmental Toxicity | High Alert (Significant data missing) | [2] |

Table 3: Available Toxicological Hazard Information for this compound.

Environmental Fate

The environmental fate of a herbicide is critical to understanding its potential for off-target effects and persistence. While specific studies on this compound are limited, the behavior of the analogue herbicide Isoproturon provides valuable insights.

Soil Persistence and Degradation: Isoproturon is known to be moderately persistent in soil.[2] One study indicated that it almost entirely dissipated within 125 days.[6] Its degradation in soil is primarily a microbial process. The half-life of Isoproturon in soil can be influenced by factors such as soil type and compaction.

The following diagram illustrates a simplified workflow for a soil degradation study.

Conclusion

References

Environmental Persistence of Isouron in Soil and Water: A Technical Guide

Disclaimer: Isouron is an obsolete urea herbicide, and as such, publicly available data on its environmental persistence is scarce.[1] This guide summarizes the limited information available for this compound and provides a comparative analysis with the structurally related and more extensively studied herbicide, Isoproturon, to offer a broader understanding of the potential environmental behavior of this class of compounds. The information on Isoproturon should be considered as a reference and not as a direct substitute for this compound data.

This compound: Properties and Persistence

This compound, with the chemical formula C10H17N3O2, is a urea herbicide formerly used for the control of broadleaved and grass weeds in crops like sugarcane and pineapples, as well as on non-cropped land.[1][2] Its mode of action is the inhibition of photosynthesis at photosystem II.[1] While specific quantitative data on its environmental persistence is largely unavailable in the public domain, it is categorized as "moderately persistent."[1]

Degradation in Soil

Limited research indicates that this compound is susceptible to microbial degradation in soil. A study utilizing a soil perfusion technique demonstrated the degradation of this compound within a four-week period. This degradation was accompanied by the formation of three metabolites, suggesting a microbial breakdown pathway.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea |

| CAS Number | 55861-78-4 |

| Molecular Formula | C10H17N3O2 |

| Molecular Weight | 211.27 g/mol |

Source:[2]

Experimental Protocols for this compound Degradation

A key study on this compound degradation employed a soil perfusion technique. The general principles of this method involve the continuous circulation of an aqueous solution containing the test substance through a column of soil. This setup is designed to simulate and accelerate the natural leaching and microbial degradation processes that occur in soil.

Experimental Workflow for Soil Perfusion Study

Microbial Degradation Pathway of this compound

The microbial degradation of this compound in soil has been shown to proceed through the formation of several intermediate compounds. A strain of yeast, Hansenula saturnus, was identified as being capable of degrading this compound.[3] The identified metabolites suggest a specific breakdown pathway of the parent molecule.

Proposed Microbial Degradation Pathway of this compound

Isoproturon: A Comparative Case Study

Due to the limited data on this compound, this section provides an in-depth look at the environmental persistence of Isoproturon, a widely studied urea herbicide. Isoproturon shares a similar urea functional group with this compound but differs in its substituted phenyl ring. This information provides a framework for understanding the potential environmental fate of urea herbicides in general.

Persistence of Isoproturon in Soil and Water

The persistence of Isoproturon in the environment is influenced by a variety of factors including climate, soil type, and microbial activity.

Table 2: Half-life of Isoproturon in Soil and Water

| Medium | Condition | Half-life (DT50) |

| Soil | Temperate Climates (Field) | ~40 days |

| Soil | Tropical Climates (Field) | ~15 days |

| Soil | Laboratory (Extractable parent) | ~19 days |

| Soil | Laboratory (Extractable residues) | ~22 days |

| Soil | Field (Extractable residues) | ~48 days |

| Water | Hydrolysis | ~30 days |

Sorption and Mobility of Isoproturon in Soil

The mobility of Isoproturon in soil, and therefore its potential to leach into groundwater, is determined by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior.

Table 3: Soil Sorption Coefficient (Koc) of Isoproturon

| Parameter | Value | Interpretation |

| Koc | 126 | Moderate Mobility |

Source:[6]

Experimental Protocols for Isoproturon Persistence Studies

A variety of standardized methods are used to evaluate the environmental fate of herbicides like Isoproturon.

2.3.1. Soil Degradation Studies

Laboratory incubation studies are commonly performed to determine the rate of herbicide degradation in soil under controlled conditions.

-

Methodology:

-

Soil Collection and Preparation: Soil is collected from relevant agricultural fields, sieved to remove large debris, and characterized for properties such as pH, organic carbon content, and texture.

-

Herbicide Application: A known concentration of the herbicide, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions.

-

Sampling and Extraction: At regular intervals, subsamples of the soil are taken and extracted with appropriate solvents to separate the parent herbicide and its degradation products.

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify metabolites.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT50).

-

2.3.2. Leaching Studies

Lysimeter studies are conducted to assess the potential for a herbicide to move through the soil profile and reach groundwater.

-

Methodology:

-

Lysimeter Setup: Large, undisturbed soil columns (lysimeters) are collected from the field.

-

Herbicide Application: The herbicide is applied to the surface of the soil in the lysimeter at a rate representative of agricultural use.

-

Irrigation and Leachate Collection: The lysimeters are exposed to natural or simulated rainfall, and the water that percolates through the soil column (leachate) is collected at the bottom.

-

Analysis: Both the soil within the lysimeter (at different depths) and the collected leachate are analyzed for the presence of the parent herbicide and its metabolites.

-

Experimental Workflow for Herbicide Persistence and Mobility Studies

References

- 1. This compound [sitem.herts.ac.uk]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C10H17N3O2 | CID 41648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. Availability and persistence of isoproturon under field and laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoproturon | C12H18N2O | CID 36679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Isouron: A Tool Compound for Elucidating Photosystem II Function in Photosynthesis Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a urea-based herbicide that has been utilized as a tool compound in photosynthesis research.[1] Its primary mechanism of action involves the inhibition of photosynthetic electron transport at Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By blocking the electron flow at the quinone acceptor (QB) binding site on the D1 protein of the PSII reaction center, this compound effectively halts the light-dependent reactions of photosynthesis. This specific mode of action makes it a valuable tool for studying various aspects of PSII photochemistry, electron transfer dynamics, and for screening new herbicidal compounds.

These application notes provide an overview of this compound's utility in photosynthesis research, including its mechanism of action, and offer detailed protocols for its application in studying PSII function.

Mechanism of Action

This compound acts as a potent and specific inhibitor of Photosystem II.[1] The light-driven reactions of photosynthesis involve the transfer of electrons from water to NADP⁺ through a series of protein complexes, including Photosystem II and Photosystem I. This compound disrupts this electron transport chain by competing with plastoquinone for the QB binding site on the D1 protein within the PSII reaction center. This binding prevents the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby blocking the electron flow to subsequent components of the chain. The interruption of electron transport leads to a rapid cessation of oxygen evolution and ATP synthesis, ultimately causing photooxidative damage and cell death in susceptible plants.

Data Presentation

| Parameter | Organism/System | Concentration/Value | Reference Compound |

| IC50 (Photosystem II Inhibition) | Isolated Spinach Thylakoids | ~0.05 µM | Diuron |

| Effect on Fv/Fm (Maximum Quantum Yield of PSII) | Lemna minor | Significant decrease at concentrations > 1 µM | Diuron |

| Inhibition of Electron Transport Rate (ETR) | Isolated Spinach Chloroplasts | Strong inhibition at concentrations > 0.5 µM | Buthidazole/Tebuthiuron[2] |

| Effect on Non-Photochemical Quenching (NPQ) | Lemna minor | Increase at inhibitory concentrations | Diuron |

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on PSII activity by measuring changes in chlorophyll a fluorescence.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Isolated thylakoid membranes or intact chloroplasts from a model organism (e.g., spinach, pea)

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂)

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

96-well microplate (black, clear bottom) or cuvettes

-

Microplate reader or fluorometer with appropriate filters

Procedure:

-

Preparation of Thylakoids/Chloroplasts: Isolate thylakoid membranes or intact chloroplasts from fresh plant material using standard protocols. Determine the chlorophyll concentration of the suspension.

-

Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.001 µM to 100 µM). Include a vehicle control (DMSO) and a no-inhibitor control.

-

Assay Setup: In each well of the microplate, add the thylakoid/chloroplast suspension to a final chlorophyll concentration of 5-10 µg/mL. Add the different concentrations of this compound or the control solutions. The final volume in each well should be consistent.

-

Dark Adaptation: Incubate the plate in complete darkness for 15-30 minutes to ensure all PSII reaction centers are in the "open" state.

-

Fluorescence Measurement:

-

Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ) in the dark-adapted state.

-

-

Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII for each treatment using the formula: Fv/Fm = (Fₘ - F₀) / Fₘ.

-

Data Analysis: Plot the Fv/Fm values against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in Fv/Fm compared to the control.

Protocol 2: Measurement of Photosynthetic Electron Transport Rate (ETR) Inhibition

This protocol outlines a method to measure the inhibition of the photosynthetic electron transport rate by this compound using an oxygen electrode to monitor oxygen evolution.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Isolated thylakoid membranes

-

Assay buffer (as in Protocol 1)

-

Artificial electron acceptor (e.g., 2,6-dichloroindophenol - DCPIP, or potassium ferricyanide)

-

Clark-type oxygen electrode system

-

Light source with controlled intensity

Procedure:

-

Thylakoid Preparation: Prepare isolated thylakoid membranes as described in Protocol 1 and determine the chlorophyll concentration.

-

Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Reaction Setup: In the oxygen electrode chamber, add the assay buffer, the artificial electron acceptor (e.g., 100 µM DCPIP), and the thylakoid suspension (to a final chlorophyll concentration of 10-20 µg/mL). Allow the system to equilibrate in the dark.

-

Baseline Measurement: Record the rate of oxygen consumption in the dark (respiration).

-

Light-Induced Oxygen Evolution: Illuminate the chamber with a saturating light source and record the rate of oxygen evolution. This represents the basal electron transport rate.

-

Inhibition Assay:

-

Add a specific concentration of this compound to the chamber and incubate for a few minutes in the dark.

-

Illuminate the chamber again and record the inhibited rate of oxygen evolution.

-

Repeat this for a range of this compound concentrations.

-

-

Data Analysis: Calculate the percentage inhibition of the electron transport rate for each this compound concentration relative to the uninhibited rate. Plot the percentage inhibition against the this compound concentration to determine the inhibitory profile.

Visualizations

References

Application Notes and Protocols for Studying the Plant Electron Transport Chain Using Isouron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a substituted urea herbicide that effectively controls a wide range of broadleaf weeds. Its mode of action involves the inhibition of the photosynthetic electron transport chain in plants, specifically targeting Photosystem II (PSII). This property makes this compound a valuable tool for researchers studying the intricacies of plant photosynthesis, electron transport, and for the development of new herbicides. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in laboratory and research settings.